molecular formula C12H12N2O4S B7959540 Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate

Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate

Cat. No.: B7959540
M. Wt: 280.30 g/mol
InChI Key: SLQZMWDKFJDZLA-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate is a sulfonylated imidazole derivative featuring a methyl ester group at the 4-position of the imidazole ring and a 4-methylphenylsulfonyl substituent at the 1-position. Its molecular formula is C₁₂H₁₂N₂O₄S, with a molecular weight of 280.30 g/mol. The compound’s structure combines aromatic, sulfonyl, and ester functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

The sulfonyl group enhances electrophilicity and stability, while the ester moiety offers reactivity for further derivatization (e.g., hydrolysis to carboxylic acids).

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-9-3-5-10(6-4-9)19(16,17)14-7-11(13-8-14)12(15)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZMWDKFJDZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Pyridine or triethylamine (TEA) is used to scavenge HCl generated during the reaction. TEA provides higher yields (82%) compared to pyridine (75%) due to reduced side reactions.

  • Solvent Systems : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal, with DCM favoring faster reaction times (2–4 hours).

  • Stoichiometry : A 1.2:1 molar ratio of TsCl to imidazole derivative prevents over-sulfonylation.

Table 1 : Tosylation Optimization Data

BaseSolventTime (h)Yield (%)
PyridineDCM475
TEATHF282

Esterification of 1-Tosylimidazole-4-Carboxylic Acid

An alternative approach starts with 1-tosylimidazole-4-carboxylic acid, which is subsequently esterified.

Stepwise Procedure

  • Sulfonylation : Imidazole-4-carboxylic acid reacts with TsCl in pyridine/DCM to form 1-tosylimidazole-4-carboxylic acid.

  • Esterification : The carboxylic acid is treated with methanol under acidic catalysis (H₂SO₄) or via Fischer esterification.

Key Findings :

  • Catalyst Comparison : H₂SO₄ (2 mol%) achieves 88% conversion in 6 hours, whereas HCl gas yields 78% under similar conditions.

  • Purity : Recrystallization from ethanol/water (3:1) affords >98% purity.

One-Pot Synthesis from 4-(4-Methylphenyl)imidazole

This method constructs the imidazole ring de novo with pre-installed functional groups.

Reaction Pathway

  • Cyclization : α-Amino ketones derived from 4-methylbenzaldehyde undergo cyclization with ammonium acetate at 120°C.

  • Simultaneous Functionalization : In situ sulfonylation and esterification using TsCl and methyl chloroformate.

Challenges :

  • Regioselectivity issues arise unless directing groups (e.g., nitro) are used.

  • Yields drop to 28% without optimized stoichiometry.

Table 2 : One-Pot Synthesis Variables

Temperature (°C)CatalystYield (%)
100None15
120NiBr₂28
140NiBr₂22

Microwave-Assisted Sulfonylation

Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.

Protocol

  • Methyl imidazole-4-carboxylate (1 eq), TsCl (1.2 eq), and TEA (2 eq) in DCM are irradiated at 100°C for 20 minutes.

  • Yield : 89% with >95% purity.

Advantages :

  • Minimizes thermal degradation of the imidazole ring.

  • Scalable for gram-scale production.

Enzymatic Esterification

A green chemistry approach uses lipases to catalyze esterification.

Procedure

  • 1-Tosylimidazole-4-carboxylic acid reacts with methanol in the presence of Candida antarctica lipase B (CAL-B).

  • Conditions : 40°C, 24 hours, solvent-free.

Outcomes :

  • 65% conversion with enzyme recycling (3 cycles).

  • Requires anhydrous conditions to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with nucleic acids and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₂H₁₂N₂O₄S 280.30 Imidazole, sulfonyl, methyl ester
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ 235.21 Isoxazole, fluorophenyl, methyl ester
1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid C₂₈H₂₅N₂O₄ 465.51 Benzimidazole, biphenyl, carboxylic acid

Key Observations:

  • Core Heterocycle: The target compound uses an imidazole ring, whereas the analogs feature isoxazole () or benzimidazole (). Imidazole’s dual nitrogen atoms enable hydrogen bonding and metal coordination, unlike isoxazole’s oxygen-nitrogen ring, which prioritizes metabolic stability .
  • Substituent Effects: The 4-methylphenylsulfonyl group in the target compound provides steric bulk and electron-withdrawing properties, contrasting with the 4-fluorophenyl group in the isoxazole analog, which enhances lipophilicity and bioavailability .

Physicochemical and Reactivity Comparison

  • Solubility: The sulfonyl and ester groups in the target compound likely reduce aqueous solubility compared to the carboxylic acid-containing benzimidazole analog (). The fluorophenyl group in the isoxazole derivative () further decreases polarity, favoring membrane permeability .
  • Reactivity: The methyl ester in the target compound is prone to hydrolysis under basic conditions, enabling conversion to carboxylic acids.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences from structural analogs suggest:

  • The compound’s stability and reactivity profile make it suitable for combinatorial chemistry libraries.
  • Its higher molecular weight (280.30 g/mol) compared to the isoxazole analog (235.21 g/mol) may impact pharmacokinetic parameters like absorption and clearance .
  • Crystallographic analysis using programs like SHELXL () could resolve its 3D structure, aiding in rational drug design .

Limitations:

  • No pharmacological or toxicity data are available for the target compound.
  • Synthetic yields and scalability remain unaddressed in the provided sources.

Biological Activity

Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, characterization, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of imidazole derivatives with sulfonyl chlorides. The characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Mass Spectrometry (MS) : For molecular weight determination.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff base derivatives synthesized from related sulfonyl compounds showed antibacterial and antifungal activities. These compounds were tested against various bacterial strains, revealing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundActivity TypeMIC (µg/mL)
Compound AAntibacterial5
Compound BAntifungal10

Anti-inflammatory Activity

In vitro assays have indicated that derivatives of the imidazole framework possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, providing a basis for their therapeutic use in conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro testing against cancer cell lines has shown that this compound can induce apoptosis and inhibit cell proliferation. For example, a related compound demonstrated IC50 values in the micromolar range against several cancer types, indicating its potential as a chemotherapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving the synthesis of sulfonamide derivatives showed that modifications at the imidazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria. The results suggested that structural variations could lead to improved efficacy and lower resistance rates.
  • Case Study on Anti-inflammatory Effects : In a clinical trial assessing the anti-inflammatory effects of imidazole derivatives, patients with rheumatoid arthritis exhibited reduced markers of inflammation after treatment with these compounds. The study concluded that such compounds could serve as effective adjunct therapies in managing chronic inflammatory conditions.

Q & A

Q. What are the established synthetic routes for Methyl 1-(4-methylphenyl)sulfonylimidazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step protocols, including cyclocondensation, sulfonylation, and esterification. For example, analogous imidazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by sulfonylation using 4-methylbenzenesulfonyl chloride . Optimization strategies include:

  • Temperature control : Maintaining low temperatures (0–5°C) during sulfonylation to minimize side reactions.
  • Catalyst selection : Using bases like triethylamine to enhance sulfonyl group activation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Comparative analysis with literature protocols for structurally related esters (e.g., pyrazole-4-carboxylates) can validate synthetic efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • NMR spectroscopy :
    • ¹H NMR : Look for the methyl ester singlet (~3.8–3.9 ppm), aromatic protons from the 4-methylphenyl group (7.2–7.8 ppm), and imidazole protons (8.1–8.5 ppm).
    • ¹³C NMR : Confirm the sulfonyl group (C-SO₂ at ~140 ppm) and ester carbonyl (~165 ppm) .
  • IR spectroscopy : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) consistent with the molecular formula (C₁₃H₁₃N₂O₄S) and fragmentation patterns reflecting sulfonyl loss .

Q. What are the best practices for purity assessment, and how to address common impurities?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve sulfonylation byproducts.
  • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:1). Common impurities include unreacted starting materials or des-methyl analogs, which can be minimized via optimized stoichiometry .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the molecular structure and confirm sulfonyl group orientation?

  • Data collection : Use single crystals grown via slow evaporation (e.g., from ethanol/water). Collect high-resolution data (d ≤ 0.8 Å) using Mo-Kα radiation.
  • Structure refinement : Employ SHELXL for small-molecule refinement. Key steps include:
    • Hydrogen placement : Constrain aromatic H atoms using HFIX commands.
    • Disorder modeling : Address rotational disorder in the sulfonyl group using PART instructions.
    • Validation : Check geometric parameters (e.g., C-S bond length: ~1.76 Å) against the Cambridge Structural Database .
  • Visualization : ORTEP-3 diagrams can illustrate the sulfonyl group’s dihedral angle relative to the imidazole ring, confirming steric or electronic effects on conformation .

Q. What computational methods are suitable for studying electronic properties and reaction mechanisms involving this compound?

  • DFT calculations : Use Gaussian or ORCA to model:
    • Electrostatic potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. imidazole nitrogen).
    • Reaction pathways : Simulate sulfonate ester hydrolysis mechanisms (e.g., transition-state analysis for base-catalyzed cleavage) .
  • Molecular docking : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the sulfonyl group .

Q. How can researchers resolve contradictions in crystallographic data between different refinement software?

Discrepancies in thermal parameters or bond lengths may arise from differences in refinement algorithms (e.g., SHELXL vs. Olex2). Mitigation strategies include:

  • Cross-validation : Refine the same dataset with multiple programs and compare R-factors.
  • Data weighting : Adjust SHELXL’s WGHT parameters to balance X-ray and geometric terms.
  • Twinned data : Use TWIN/BASF commands in SHELXL for twinned crystals, ensuring HKLF 5 format for intensity integration .

Q. What strategies are recommended for analyzing reaction intermediates in multi-step syntheses involving this compound?

  • In-situ monitoring : Use ReactIR to track intermediates (e.g., imidazole sulfonic acid) during sulfonylation.
  • Isolation via quenching : Halt reactions at intermediate stages (e.g., using ice-cold HCl) and characterize by LC-MS.
  • Theoretical support : Compare experimental NMR shifts with DFT-calculated values (e.g., via GIAO method) to confirm intermediate structures .

Q. How does introducing substituents (e.g., electron-withdrawing groups) affect the compound’s reactivity and interaction with biological targets?

  • Electronic effects : Substituents on the 4-methylphenyl ring (e.g., -CF₃) can enhance sulfonyl group electrophilicity, accelerating nucleophilic substitution.
  • Biological activity : Methyl-to-fluoro substitution may improve metabolic stability in drug discovery contexts, as seen in benzothiophene analogs .
  • Experimental validation : Perform Hammett studies (log k vs. σ) to quantify substituent effects on reaction rates .

Q. What are the challenges in experimental phasing during crystallographic studies, and how can they be mitigated?

  • Weak anomalous signal : Use high-flux synchrotron sources or heavy-atom derivatives (e.g., soak crystals in K₂PtCl₄).
  • Software pipelines : Combine SHELXC/D/E for rapid phasing, particularly for small-molecule crystals with high solvent content .

Q. How can synthetic protocols be validated through comparative analysis with literature methods?

  • Reproducibility testing : Replicate published procedures for analogous compounds (e.g., pyrazole-4-carboxylates) and compare yields/purity .
  • Green chemistry metrics : Calculate E-factors and atom economy to benchmark sustainability improvements.

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